6-(2-Iodoethenyl)-4-methoxy-3-methyl-2H-pyran-2-one
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Overview
Description
6-(2-Iodoethenyl)-4-methoxy-3-methyl-2H-pyran-2-one is an organic compound characterized by the presence of an iodoethenyl group attached to a pyranone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Iodoethenyl)-4-methoxy-3-methyl-2H-pyran-2-one typically involves the iodination of a precursor compound. One common method is the hydroiodination of an ethynyl group, which can be achieved using hydroiodic acid. The reaction conditions often require a catalyst to facilitate the addition of iodine to the ethynyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(2-Iodoethenyl)-4-methoxy-3-methyl-2H-pyran-2-one can undergo various chemical reactions, including:
Substitution Reactions: The iodoethenyl group can be substituted with other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different products.
Reduction Reactions: Reduction of the iodoethenyl group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Scientific Research Applications
6-(2-Iodoethenyl)-4-methoxy-3-methyl-2H-pyran-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in radiopharmaceuticals due to the presence of iodine.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(2-Iodoethenyl)-4-methoxy-3-methyl-2H-pyran-2-one involves its interaction with molecular targets through its iodoethenyl group. This group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The specific pathways and targets depend on the context of its use, such as in radiopharmaceuticals where it may bind to specific receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Iodovinyl)-6-methoxybenzoic acid
- 1-Amino-3-iodomethylene-cyclobutane-1-carboxylic acid
- 9-Iodovinyl-tetrabenazine
Uniqueness
Compared to similar compounds, it offers a unique balance of stability and reactivity, making it a valuable compound for various research applications .
Properties
CAS No. |
921603-46-5 |
---|---|
Molecular Formula |
C9H9IO3 |
Molecular Weight |
292.07 g/mol |
IUPAC Name |
6-(2-iodoethenyl)-4-methoxy-3-methylpyran-2-one |
InChI |
InChI=1S/C9H9IO3/c1-6-8(12-2)5-7(3-4-10)13-9(6)11/h3-5H,1-2H3 |
InChI Key |
MPIHZGWOBIZEJT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(OC1=O)C=CI)OC |
Origin of Product |
United States |
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